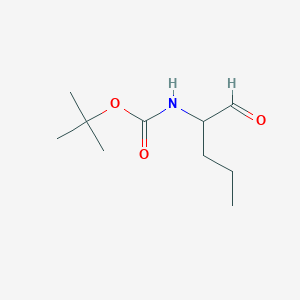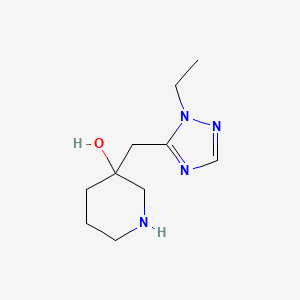
O-(3,4,5-Trifluorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3,4,5-Trifluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol It is characterized by the presence of three fluorine atoms attached to a benzyl group, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,4,5-Trifluorobenzyl)hydroxylamine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(3,4,5-Trifluorobenzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(3,4,5-Trifluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(3,4,5-Trifluorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications that can alter their function. The trifluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Similar structure but with five fluorine atoms, used in the preparation of oximes and as a derivatization reagent.
O-Benzylhydroxylamine: Lacks fluorine atoms, used in organic synthesis and as a reagent for the preparation of oximes.
Uniqueness
O-(3,4,5-Trifluorobenzyl)hydroxylamine is unique due to the specific positioning of the three fluorine atoms, which imparts distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly useful in applications where other hydroxylamine derivatives may not be as effective .
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
O-[(3,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2H,3,11H2 |
InChI Key |
SBHHDTKDBNXWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)








